molecular formula C8H12Br2O4 B134759 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- CAS No. 128730-80-3

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-

Cat. No.: B134759
CAS No.: 128730-80-3
M. Wt: 331.99 g/mol
InChI Key: DANAEPFRHWNMKW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is an organic compound with the molecular formula C8H12Br2O4. It is a stereoisomer with two chiral centers, making it optically active. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- typically involves the bromination of (2R,3R)-2,3-butanediol followed by acetylation. The reaction conditions for bromination often include the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The acetylation step involves reacting the dibromide with acetic anhydride (Ac2O) in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production methods for 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products

    Substitution: (2R,3R)-1,4-Dihydroxy-2,3-diacetoxybutane.

    Reduction: (2R,3R)-2,3-Butanediol.

    Hydrolysis: (2R,3R)-1,4-Dibromo-2,3-butanediol.

Scientific Research Applications

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The acetoxy groups can be hydrolyzed, releasing acetic acid and forming diols. These reactions are facilitated by the compound’s stereochemistry, which influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is unique due to its combination of bromine and acetoxy functional groups, which provide distinct reactivity patterns. Its stereochemistry also makes it valuable in the synthesis of chiral compounds and in studies of stereoselective reactions .

Properties

CAS No.

128730-80-3

Molecular Formula

C8H12Br2O4

Molecular Weight

331.99 g/mol

IUPAC Name

[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate

InChI

InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1

InChI Key

DANAEPFRHWNMKW-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C

SMILES

CC(=O)OC(CBr)C(CBr)OC(=O)C

Canonical SMILES

CC(=O)OC(CBr)C(CBr)OC(=O)C

Synonyms

2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-

Origin of Product

United States

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